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Compound of Interest

Compound Name: COPPER BERYLLIUM

Cat. No.: B1143545

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical parameters for the electroplating
of copper beryllium (BeCu) contacts. The following sections outline the necessary steps, from
surface preparation to final plating, to achieve high-quality, reliable coatings for demanding
applications in research and development, including sensitive electronic equipment and
instrumentation.

Introduction to Electroplating on Copper Beryllium

Copper beryllium alloys are widely used for electrical contacts due to their unique combination
of high strength, excellent electrical conductivity, and good fatigue resistance.[1][2] However,
the presence of beryllium oxide on the surface after heat treatment presents a significant
challenge for electroplating.[1] A critical preparatory step is therefore required to remove this
oxide layer and create a copper-rich surface to ensure strong adhesion of the subsequent
plated layers.[1]

Electroplating enhances the performance of BeCu contacts by improving corrosion resistance,
wear resistance, solderability, and electrical conductivity.[1][3] Common plating schemes
involve an underlayer of nickel, which acts as a diffusion barrier, followed by a topcoat of gold
for superior conductivity and resistance to oxidation.[1]
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Data Presentation: Plating Bath Compositions and
Operating Parameters

The following tables summarize the typical compositions and operating parameters for the key

electroplating steps involved in processing copper beryllium contacts.

Table 1: Nickel Underplate Bath Compositions and Operating Parameters

Parameter

Sulfamate Nickel

Electroless Nickel

Bath Composition

Nickel Sulfamate 60-100 g/L[4] Proprietary
Nickel Chloride 10-20 g/L[4] Proprietary
Boric Acid 40-55 g/L[4] Proprietary
Operating Parameters

Temperature 49-71 °C (120-160 °F)[5][6]

Current Density 0.5-2.7 Aldmz (5-25 A/ft3)[7] N/A

pH

3.8-4.4[6][8]

Table 2: Gold Plating Bath Composition and Operating Parameters
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Parameter Value

Bath Composition

Potassium Gold Cyanide 1.5-15 g/L[9]
Cobalt Sulfate (Hardener) As required[4]
Citric Acid / Potassium Citrate (Buffer) As required[4]

Operating Parameters

Temperature -

Current Density -

pH < 3.0 (for some formulations)[9]

Table 3: Plating Thickness Specifications
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Minimum Minimum L
e .- . . Application
Specification Class Thickness Thickness
. Notes
(inches) (um)
For heat
MIL-C-14550B
Class 0 0.001-0.005 25.4-127 treatment stop-
(Copper)
off.[10][11]
Underplate for
Class 1 0.001 25.4 other metals.[10]
[11]
Underplate for
Class 2 0.0005 12.7 nickel and other
metals.[10][11]
To prevent basis
Class 3 0.0002 5.08 metal migration
into tin.[10][11]
To prevent basis
Class 4 0.0001 2.54 metal migration
into tin.[10][11]
ASTM B734 Engineering
Class 25 - 25
(Copper) uses.[12]
Engineerin
Class 20 - 20 g I
uses.[12]
Engineerin
Class 12 - 12 I J
uses.[12]
Engineerin
Class 5 - 5 g 9
uses.[12]
. » Engineering
Class x As specified As specified
uses.[12]

Experimental Protocols
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The following protocols provide a step-by-step guide for the electroplating of copper beryllium
contacts.

Substrate Preparation (Pre-treatment)

Proper surface preparation is crucial for achieving good adhesion of the plated layers. The goal
is to remove surface oxides and create a copper-rich surface.

o Degreasing: Remove oils, greases, and other organic contaminants from the surface of the
copper beryllium contacts.

o Method: Vapor degreasing with a chlorinated hydrocarbon solvent (e.g., trichloroethylene)
or an appropriate aqueous alkaline cleaner.

o Alkaline Cleaning (Anodic): Further clean the surface to remove any remaining soils.
o Solution: Proprietary alkaline cleaner.
o Procedure: Immerse the contacts and apply an anodic current.
o Acid Activation: Remove the beryllium oxide and create a copper-rich surface.
o Solution: 20% Sulfuric Acid dip.
o Procedure: Immerse the contacts in the acid solution.

o Rinse: Thoroughly rinse with deionized water.

Nickel Underplating (Diffusion Barrier)

A nickel underplate serves as a diffusion barrier to prevent the migration of base metal ions into
the gold layer, which would degrade its properties.[1] Sulfamate nickel is often preferred for
applications where part flexure is expected due to its higher ductility.[1]

» Nickel Strike (Optional but Recommended): A thin initial layer of nickel to ensure good
adhesion.

o Bath: Wood's Nickel Strike or Sulfamate Nickel Strike.
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o Sulfamate Nickel Plating:
o Bath Composition: See Table 1.
o Procedure:
1. Immerse the pre-treated contacts into the sulfamate nickel bath.

2. Apply the specified current density for a duration calculated to achieve the desired
plating thickness (typically 2-5 pm).

3. Maintain bath temperature and pH within the specified ranges.

o Rinse: Thoroughly rinse with deionized water.

Gold Plating

Gold is the final layer, providing excellent electrical conductivity and corrosion resistance.
e Gold Plating:
o Bath Composition: See Table 2.
o Procedure:
1. Immerse the nickel-plated contacts into the gold plating bath.

2. Apply the appropriate current density to achieve the desired thickness (typically 0.5-1.5
pm for electronic connectors).

o Rinse: Thoroughly rinse with deionized water.
e Drying: Dry the plated contacts using a suitable method, such as a warm air oven.

Quality Control

A series of tests should be performed to ensure the quality and reliability of the plated copper

beryllium contacts.
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Table 4: Quality Control Tests for Plated Contacts
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Test Standard Purpose Description
Methods include bend
tests, where the part
is bent to check for

To assess the bond ) )
flaking or peeling of
) strength between the _
Adhesion ASTM B571]3] ) the coating, and tape
plating and the .
tests, where tape is
substrate. ]
applied and removed
to check for plate
delamination.[3][13]
X-ray fluorescence is
] a non-destructive
To ensure the plating )
N method widely used
) ASTM B568 (X-Ray meets the specified
Thickness ) for accurately
Spectrometry)[14] thickness )
_ measuring the
requirements. _ _
thickness of thin
coatings.[14]
Common methods
) include exposure to
To detect pores in the o ]
] ] nitric acid fumes or
Porosity - coating that could lead

to corrosion.

mixed flowing gas to
identify sites of

corrosion.[13]

Corrosion Resistance

ASTM B117 (Salt
Spray)[3]

To evaluate the
coating's ability to
protect the substrate

from corrosion.

The plated contacts
are exposed to a salt
spray environment for
a specified duration
(e.g., 96 hours) and
then examined for
signs of corrosion.[3]
[13]

Solderability

ASTM B678[15]

To ensure the plated
contacts can be

reliably soldered.

Parts are typically
steam-aged and then

dipped in solder to
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check for proper
wetting.[13]

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for electroplating copper beryllium
contacts.
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Caption: Electroplating workflow for copper beryllium contacts.
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Parameter-Property Relationships

This diagram shows the logical relationship between key electroplating parameters and the
final properties of the plated contact.

Process Parameters Coating Properties

pH [——¥| Adhesion

Temperature Porosity Corrosion_Resistance

Bath_Composition Conductivity

Current_Density —® Thickness

Click to download full resolution via product page

Caption: Influence of process parameters on coating properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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